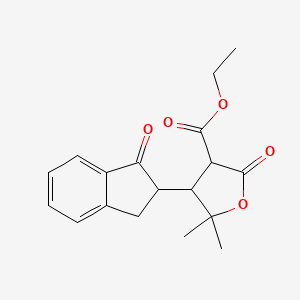![molecular formula C18H19NO4S B11047282 5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B11047282.png)
5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of methoxy and methoxymethyl groups, as well as a sulfonyl group attached to a methylphenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methoxymethyl Group: This can be achieved through the reaction of the indole with methoxymethyl chloride in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methoxymethyl groups, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and methoxymethyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products include aldehydes, acids, or ketones.
Reduction: Products include sulfides or thiols.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted indoles.
Wissenschaftliche Forschungsanwendungen
5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance its binding affinity to certain proteins, while the methoxy and methoxymethyl groups can influence its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methoxy-1H-indole: Lacks the methoxymethyl and sulfonyl groups, making it less complex.
1-(methoxymethyl)-3-(4-methylphenyl)-1H-indole: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-[(4-methylphenyl)sulfonyl]-1H-indole: Lacks both methoxy and methoxymethyl groups, altering its chemical properties.
Uniqueness
- The combination of methoxy, methoxymethyl, and sulfonyl groups in 5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H19NO4S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
5-methoxy-1-(methoxymethyl)-3-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C18H19NO4S/c1-13-4-7-15(8-5-13)24(20,21)18-11-19(12-22-2)17-9-6-14(23-3)10-16(17)18/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
BSNQJOFJFCZFNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C2C=C(C=C3)OC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride](/img/structure/B11047200.png)
![dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate](/img/structure/B11047206.png)
![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(methylsulfanyl)benzamide](/img/structure/B11047210.png)
![methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047213.png)

![2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11047217.png)

![N-(2,4-dichlorophenyl)-2-[(3-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11047233.png)
![6-Benzyl-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11047240.png)

![propan-2-yl 2-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11047254.png)
![6,8,8,9-tetramethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047259.png)
![4-(4-Bromophenyl)-1-(4-chlorophenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11047267.png)
![8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11047268.png)